molecular formula C13H14N2O2S B3108447 2-m-Tolylaminothiazole-4-carboxylic acid ethyl ester CAS No. 165682-89-3

2-m-Tolylaminothiazole-4-carboxylic acid ethyl ester

Cat. No. B3108447
CAS RN: 165682-89-3
M. Wt: 262.33 g/mol
InChI Key: IHCDWJVXDVURNC-UHFFFAOYSA-N
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Description

“2-m-Tolylaminothiazole-4-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C13H14N2O2S . It is a derivative of 2-aminothiazoles, which are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives involves the reaction of acids with alcohols . The reaction is slow and reversible, and to reduce the chances of the reverse reaction happening, the ester is distilled off as soon as it is formed .


Molecular Structure Analysis

The molecular structure of “2-m-Tolylaminothiazole-4-carboxylic acid ethyl ester” is based on the 2-aminothiazole scaffold . This scaffold is used to generate compounds that mimic the novel mode of action of certain antibiotics .


Chemical Reactions Analysis

The chemical reactions involving 2-aminothiazole derivatives are complex and involve several steps . These reactions are catalyzed by various enzymes and result in the formation of diverse range of heterocyclic analogues .

Future Directions

The future directions for the research and development of “2-m-Tolylaminothiazole-4-carboxylic acid ethyl ester” and its derivatives could involve further exploration of their therapeutic roles. There is potential for these compounds to be developed into effective treatments for a variety of conditions due to their promising therapeutic roles .

properties

IUPAC Name

ethyl 2-(3-methylanilino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-8-18-13(15-11)14-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCDWJVXDVURNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-methylanilino)-1,3-thiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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